molecular formula C13H20O B15350767 1-Butoxy-4-isopropylbenzene CAS No. 28530-37-2

1-Butoxy-4-isopropylbenzene

Cat. No.: B15350767
CAS No.: 28530-37-2
M. Wt: 192.30 g/mol
InChI Key: ZWBXGMNUQKYQSF-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring substituted with an isopropyl group at the 4-position and a butoxy group at the 1-position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-4-isopropylbenzene can be synthesized through several methods, including the Williamson ether synthesis. This involves the reaction of 4-isopropylphenol with butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetone at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.

Chemical Reactions Analysis

1-Butoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-butoxy-4-isopropylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.

  • Reduction: LiAlH₄, in ether or THF.

  • Substitution: Various electrophiles, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 1-butoxy-4-isopropylbenzoic acid.

  • Reduction: 1-butoxy-4-isopropylbenzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Butoxy-4-isopropylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. In biology, it is used as a probe in studies involving lipid membranes and protein interactions. In medicine, it has potential applications in drug design and development. In industry, it is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

1-Butoxy-4-isopropylbenzene is similar to other phenyl ether derivatives, such as 1-ethoxy-4-isopropylbenzene and 1-methoxy-4-isopropylbenzene. These compounds differ primarily in the alkyl group attached to the oxygen atom. The presence of the butoxy group in this compound provides it with unique solubility and reactivity properties compared to its shorter-chain counterparts.

Comparison with Similar Compounds

  • 1-Ethoxy-4-isopropylbenzene

  • 1-Methoxy-4-isopropylbenzene

  • 1-Propoxy-4-isopropylbenzene

Properties

CAS No.

28530-37-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-butoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C13H20O/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3

InChI Key

ZWBXGMNUQKYQSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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